(4-(9H-Carbazol-9-yl)phenyl)boronic acid
Overview
Description
“(4-(9H-Carbazol-9-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C18H14BNO2 . It is a solid at 20°C and is commonly used as an intermediate in electronic devices .
Synthesis Analysis
The synthesis of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” can be achieved from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE .Molecular Structure Analysis
The molecular structure of “(4-(9H-Carbazol-9-yl)phenyl)boronic acid” includes benzene rings, boronic acid pinacol ester, and carbazole rings .Chemical Reactions Analysis
This compound is involved in the Suzuki reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.12 . It has a density of 1.20±0.1 g/cm3 , a melting point of 264°C , and a boiling point of 452.7±51.0 °C at 760 mmHg . The compound’s refractive index is 1.638 .Scientific Research Applications
Spectroscopic Applications
- Spectroscopic Studies : The molecule 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester was investigated through various spectroscopic techniques, including FT-IR, Raman, UV–vis, and NMR, to understand its molecular structure and properties (Şaş, Kurt, Can, Horzum, & Atac, 2016).
Photoluminescence and Mechanoluminescence
- Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials : Cyclic esterification of aryl boronic acids, including 4-(carbazol-9-yl)phenylboronic acid, has been utilized to develop organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process has enabled the transformation of non-active compounds into long-lived RTP emitters and bright ML dyes (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).
Semiconductor Device Characteristics
- Semiconducting Materials : Carbazole compounds, including derivatives synthesized using (4-(9H-Carbazol-9-yl)phenyl)boronic acid, are noted for their use in semiconducting materials. Their electrical and thermal properties have been characterized for potential applications in semiconductor devices (Gorgun & Caglar, 2018).
Photovoltaic Applications
- Photovoltaic Devices : Carbazole-isoindigo-carbazole oligomers, incorporating 4-(N-carbazolyl)phenyl boronic acid, have been synthesized for use in photovoltaic devices. These oligomers show potential for improving the power conversion efficiency of photovoltaic cells (Lee, Lee, Lee, Kim, Lee, & Lee, 2016).
Fluorescence Probes and Sensors
- Fluorescence Recognition of Ions : Boronic acid derivatives, including those with carbazole structures, have been used to develop "on-off-on" relay fluorescence probes for selective and sensitive detection of ions like Fe3+ and F- in physiological conditions (Selvaraj, Rajalakshmi, Nam, Lee, Song, Lee, & Lee, 2019).
Electrophosphorescence and Electrochromic Properties
- Electrochromic Materials : Novel electrochromic materials, including 4-(9H-carbazol-9-yl)-phenyl-methanone, have been synthesized using carbazole and phenyl-methanone units. These compounds show promise in applications like organic light-emitting diodes (OLEDs) due to their defined oxidation and reduction processes and fast switching times (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Chemical Sensors
- Carbazole-Based Fluorescent Boronic Acid Sensors : These sensors have been developed to investigate the fluorescence transduction efficiency of photoinduced electron transfer processes. They are used in selective recognition of specific acids, demonstrating potential in chemical sensing applications (Zhang, Wu, Ji, Guo, Song, Han, Wu, Wu, & James, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-carbazol-9-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVTCVHDMOQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630816 | |
Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(9H-Carbazol-9-yl)phenyl)boronic acid | |
CAS RN |
419536-33-7 | |
Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(9H-Carbazol-9-yl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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